

Physical properties of 2-Amino-4-nitrobenzenemethanol (solubility, melting point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-nitrobenzenemethanol

Cat. No.: B1266085

[Get Quote](#)

Technical Guide: Physical Properties of 2-Amino-4-nitrobenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **2-Amino-4-nitrobenzenemethanol** (CAS RN: 78468-34-5), focusing on its melting point and solubility. It includes standardized experimental protocols for determining these properties and a logical workflow for their characterization.

Core Physical Properties

2-Amino-4-nitrobenzenemethanol, also known as (2-Amino-4-nitrophenyl)methanol or 2-Amino-4-nitrobenzyl alcohol, is an organic compound with the molecular formula C₇H₈N₂O₃. Its physical state is typically a solid. Quantitative data for its key physical properties are summarized below.

Physical Property	Value	Source(s)
Melting Point	178-180 °C	CAS Common Chemistry
Molecular Weight	168.15 g/mol	PubChem, CAS
Water Solubility	Likely low	Inferred from synthesis protocols

While specific quantitative solubility data is not readily available in the literature, synthesis procedures describe the final product being suspended in water, which suggests low solubility in aqueous media. A similar compound, 2-amino-4-nitrophenol, is described as "slightly soluble" in water.

Experimental Protocols

The following sections detail standardized laboratory methods for the determination of the melting point and solubility of organic compounds like **2-Amino-4-nitrobenzenemethanol**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.

Methodology: Capillary Method using a Melting Point Apparatus

This method is a common and accurate technique for determining the melting point of a solid organic compound.

- Sample Preparation:
 - Ensure the **2-Amino-4-nitrobenzenemethanol** sample is completely dry and finely powdered.
 - Take a capillary tube (sealed at one end) and press the open end into the powder.
 - Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The packed sample should be approximately 1-2 mm high.
- Apparatus Setup:
 - Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).
 - Ensure the thermometer is correctly positioned with the bulb level with the sample.

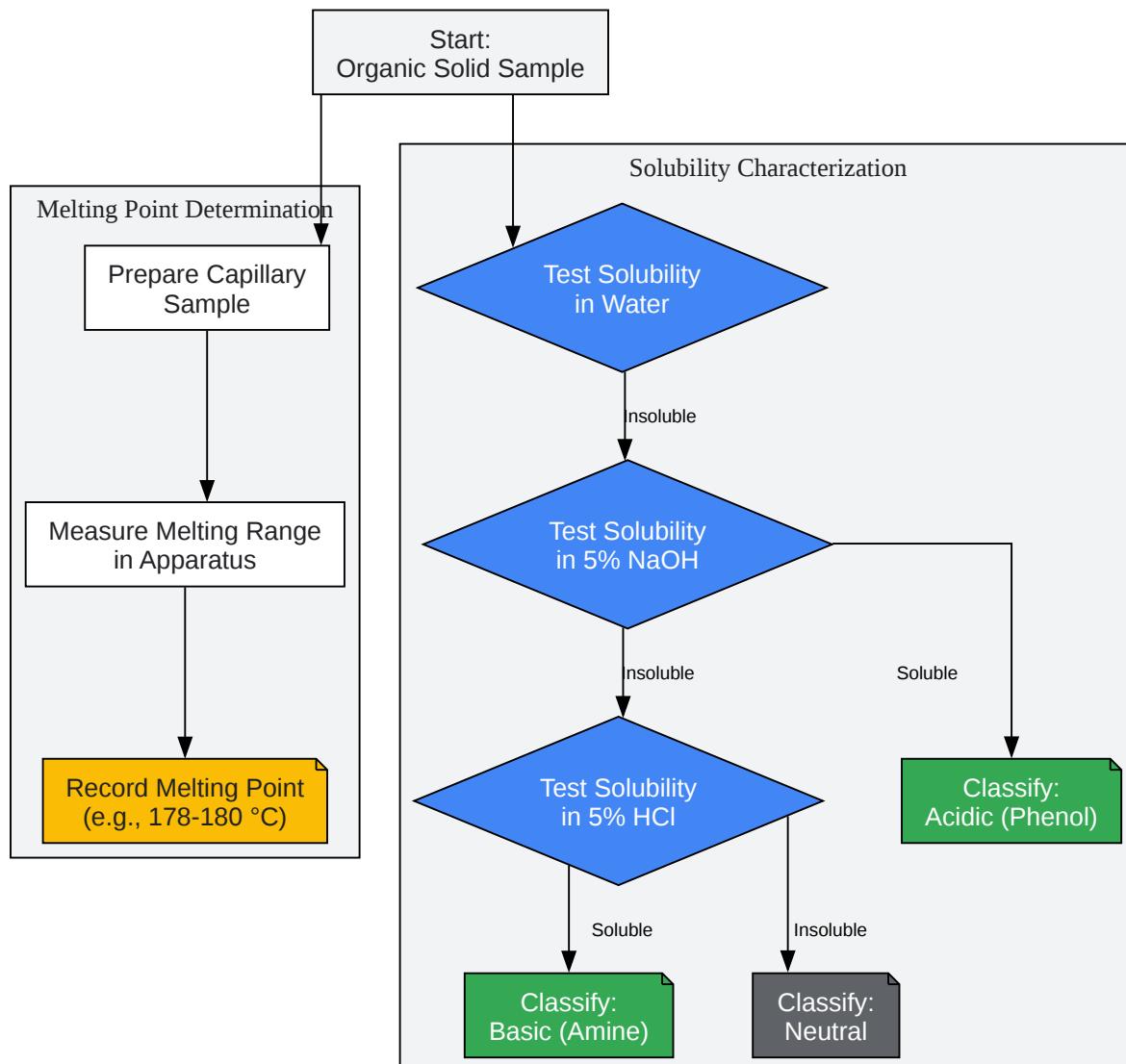
- Measurement:
 - Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range.
 - Allow the apparatus to cool and then perform a more accurate measurement with a fresh sample.
 - Heat the block slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
- Data Recording:
 - The recorded range (e.g., 178-180°C) is the melting point.
 - For high accuracy, repeat the determination with a fresh sample until consistent values are obtained.

Qualitative Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule. The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Methodology: Systematic Solubility Testing

This procedure involves testing the solubility of the compound in a sequence of solvents to classify it.


- Sample Preparation:

- Place approximately 25 mg of **2-Amino-4-nitrobenzenemethanol** into a small test tube.
- Test 1: Water (H₂O)
 - Add 0.75 mL of deionized water to the test tube in small portions.
 - After each addition, shake the tube vigorously for 60 seconds.
 - Observe if the compound dissolves completely. If it does, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.
- Test 2: 5% Sodium Hydroxide (NaOH) (For water-insoluble compounds)
 - If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous NaOH.
 - Shake vigorously. Solubility in 5% NaOH indicates the presence of an acidic functional group, such as a phenol.
- Test 3: 5% Sodium Bicarbonate (NaHCO₃) (For NaOH-soluble compounds)
 - If the compound dissolves in NaOH, test a fresh sample in 5% NaHCO₃.
 - Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid. Phenols are typically not acidic enough to dissolve in NaHCO₃.
- Test 4: 5% Hydrochloric Acid (HCl) (For water-insoluble compounds)
 - If the compound is insoluble in water and NaOH, test a fresh sample in 0.75 mL of 5% HCl.
 - Shake vigorously. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.
- Test 5: Concentrated Sulfuric Acid (H₂SO₄) (For compounds insoluble in previous solvents)

- If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated H_2SO_4 .
- Most compounds containing oxygen, nitrogen, or double/triple bonds will dissolve in concentrated sulfuric acid. Alkanes and some aromatic compounds are insoluble.

Characterization Workflow

The following diagram illustrates the logical workflow for the physical characterization of an unknown organic solid, such as **2-Amino-4-nitrobenzenemethanol**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination.

- To cite this document: BenchChem. [Physical properties of 2-Amino-4-nitrobenzenemethanol (solubility, melting point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266085#physical-properties-of-2-amino-4-nitrobenzenemethanol-solubility-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com